2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

CAS No.: 857998-13-1

Cat. No.: VC3807788

Molecular Formula: C11H10ClNO2S

Molecular Weight: 255.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857998-13-1 |

|---|---|

| Molecular Formula | C11H10ClNO2S |

| Molecular Weight | 255.72 g/mol |

| IUPAC Name | 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H9NO2S.ClH/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);1H |

| Standard InChI Key | ZZPLBAHRNWFEFF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O.Cl |

Introduction

Chemical Structure and Nomenclature

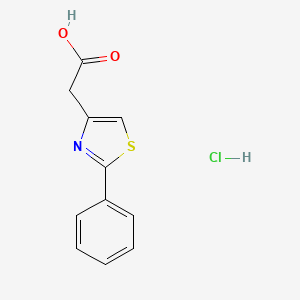

The compound consists of a thiazole ring substituted with a phenyl group at position 2 and an acetic acid moiety at position 4, forming the parent structure 2-(2-phenylthiazol-4-yl)acetic acid (CAS 16441-28-4) . The hydrochloride salt is generated by protonation of the carboxylic acid group with hydrochloric acid, yielding the molecular formula C₁₁H₁₀ClNO₂S and a molecular weight of 255.72 g/mol .

Key Structural Features:

-

Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms.

-

Phenyl substituent: An aromatic ring at position 2 of the thiazole, enhancing lipophilicity and π-π stacking potential .

-

Acetic acid side chain: A carboxylic acid group at position 4, critical for hydrogen bonding and salt formation .

The IUPAC name is 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid hydrochloride, with synonyms including 4-Thiazoleacetic acid, 2-phenyl-, hydrochloride (1:1) .

Synthesis and Reaction Conditions

The synthesis of the parent acid, 2-(2-phenylthiazol-4-yl)acetic acid, involves a multi-step protocol:

Step 1: Thiazole Ring Formation

Thiobenzamide (1.37 g, 10 mmol) reacts with ethyl chloroacetoacetate (1.7 g, 10.36 mmol) in methanol under reflux for 24 hours. This step forms the thiazole ring via a Hantzsch thiazole synthesis mechanism .

Step 2: Ester Hydrolysis

Lithium hydroxide (1 g) in water (4 mL) is added to the reaction mixture, stirred at room temperature for 4 hours, and concentrated in vacuo. This hydrolyzes the ethyl ester to the carboxylic acid .

Step 3: Acidification and Isolation

The residue is suspended in water, acidified to pH 3–4, and extracted with ether. After drying over MgSO₄, the organic layer is concentrated to yield the pure acid (50% yield) .

The hydrochloride salt is likely formed by treating the free acid with hydrochloric acid, though explicit details are absent in the provided sources .

Physicochemical Properties

The predicted pKa of the parent acid (3.85) suggests moderate solubility in aqueous environments at physiological pH . The hydrochloride salt is expected to exhibit enhanced solubility due to ionic character .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume